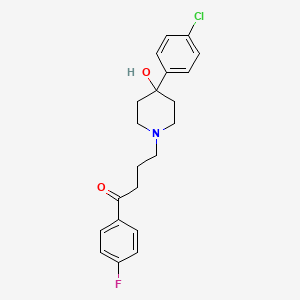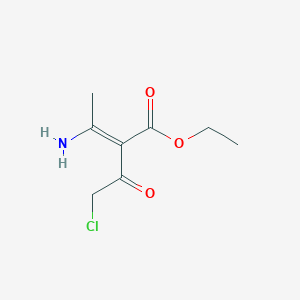![molecular formula C14H9ClN2O3S B7761655 (3Z)-5-chloro-3-[hydroxy(thiophen-2-yl)methylidene]-2-oxoindole-1-carboxamide](/img/structure/B7761655.png)
(3Z)-5-chloro-3-[hydroxy(thiophen-2-yl)methylidene]-2-oxoindole-1-carboxamide
Übersicht
Beschreibung
Tenidap is a non-steroidal anti-inflammatory drug (NSAID) that has been studied for its potential to inhibit the enzyme 5-lipoxygenase . This enzyme plays a crucial role in the inflammatory process by converting arachidonic acid into leukotrienes, which are potent inflammatory mediators.
Wissenschaftliche Forschungsanwendungen
Chemistry: Tenidap is used as a model compound to study the inhibition of 5-lipoxygenase and other enzymes involved in the inflammatory process.
Biology: Research has shown that Tenidap can modulate the activity of various biological pathways, making it a valuable tool for studying inflammation and related diseases.
Medicine: Tenidap has been investigated for its potential to treat inflammatory conditions such as arthritis and asthma. Its ability to inhibit 5-lipoxygenase makes it a promising candidate for developing new anti-inflammatory drugs.
Industry: Tenidap’s unique chemical properties make it useful in the development of new materials and chemical processes.
Analyse Chemischer Reaktionen
Tenidap undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Tenidap can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products.
Wirkmechanismus
The mechanism of action of Tenidap involves the inhibition of the enzyme 5-lipoxygenase. By binding to the active site of this enzyme, Tenidap prevents the conversion of arachidonic acid into leukotrienes, thereby reducing inflammation. The molecular targets of Tenidap include the active site of 5-lipoxygenase and other related enzymes involved in the inflammatory process. The pathways affected by Tenidap include the arachidonic acid pathway and other signaling pathways related to inflammation.
Vergleich Mit ähnlichen Verbindungen
Tenidap is unique among NSAIDs due to its dual inhibition of both cyclooxygenase (COX) and 5-lipoxygenase. This dual inhibition makes it more effective at reducing inflammation compared to other NSAIDs that only inhibit COX. Similar compounds include:
Aspirin: Inhibits COX but not 5-lipoxygenase.
Ibuprofen: Another COX inhibitor with no effect on 5-lipoxygenase.
Zileuton: Specifically inhibits 5-lipoxygenase but does not affect COX.
Tenidap’s ability to inhibit both COX and 5-lipoxygenase gives it a broader anti-inflammatory effect, making it a valuable compound for research and potential therapeutic applications.
Eigenschaften
IUPAC Name |
(3Z)-5-chloro-3-[hydroxy(thiophen-2-yl)methylidene]-2-oxoindole-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O3S/c15-7-3-4-9-8(6-7)11(13(19)17(9)14(16)20)12(18)10-2-1-5-21-10/h1-6,18H,(H2,16,20)/b12-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIKEPCNDFVJKC-QXMHVHEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=C2C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C(=C/2\C3=C(C=CC(=C3)Cl)N(C2=O)C(=O)N)/O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-3-(4-chlorophenyl)imidazo[1,5-a]pyridine](/img/structure/B7761574.png)
![3-Methoxy-4-[(2-methylprop-2-en-1-yl)oxy]benzaldehyde](/img/structure/B7761575.png)
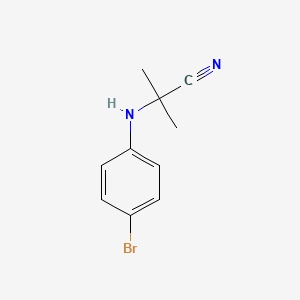
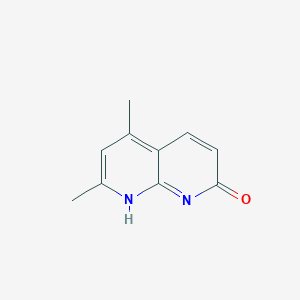
![2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetic acid](/img/structure/B7761585.png)
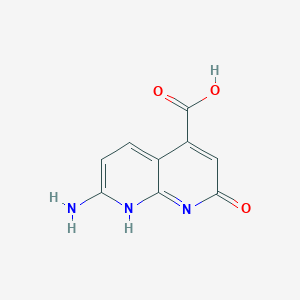

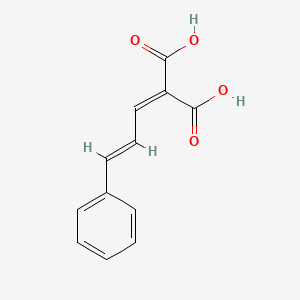
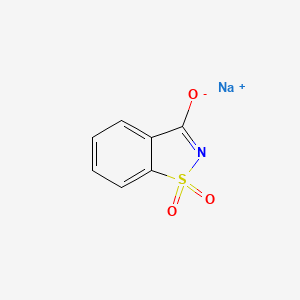
![L-Proline, 4-hydroxy-1-[(4-methylphenyl)sulfonyl]-, (4R)-](/img/structure/B7761636.png)

